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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Structure Analysis of 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analytical framework for the structural elucidation of 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analytical framework for the structural elucidation of 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one, a novel N-acylpyrrolidine derivative. In the absence of extensive literature on this specific molecule, this guide synthesizes established principles of spectroscopic and chromatographic analysis of related compounds to present a predictive and instructional methodology. We will explore the anticipated outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, underpinned by a discussion of the molecule's probable synthesis and physicochemical properties. Each analytical section is designed as a self-validating system, explaining the causal relationships between molecular structure and spectral output. Detailed experimental protocols are provided to ensure methodological rigor and reproducibility. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and characterization of novel pyrrolidine-based compounds.

Introduction: The Significance of N-Acylpyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, which is often crucial for specific interactions with biological targets.[1] The introduction of an N-acyl group, as in the case of 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one, can significantly influence the molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. Furthermore, the stereochemistry at the 2-position of the pyrrolidine ring is a critical determinant of biological activity in many pharmaceutical compounds.[2] This guide will provide the analytical tools necessary to unambiguously determine the structure and purity of this and related novel molecules.

Predicted Physicochemical Properties and Synthesis

A foundational understanding of a molecule's properties and origins is crucial for its effective analysis.

Predicted Physicochemical Properties

Based on its constituent functional groups (a tertiary amide, a methoxy group, and a saturated heterocyclic ring), we can predict the following properties for 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one:

PropertyPredicted Value/CharacteristicRationale
Molecular FormulaC8H15NO2Sum of all atoms in the structure.
Molecular Weight157.21 g/mol Calculated from the molecular formula.
PolarityPolarPresence of amide and ether functional groups.
SolubilityLikely soluble in polar organic solvents (e.g., methanol, chloroform, DMSO) and potentially sparingly soluble in water.The polar nature of the molecule suggests solubility in polar solvents.[3]
Boiling PointElevatedAmide functional groups typically lead to higher boiling points due to dipole-dipole interactions.
Postulated Synthetic Pathway

The synthesis of 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one would most likely involve the acylation of 2-methylpyrrolidine with a suitable methoxyacetyl derivative. A common and effective method is the use of methoxyacetyl chloride in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Workflow for the Synthesis of 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products 2-methylpyrrolidine 2-methylpyrrolidine reaction_mixture Reaction Mixture 2-methylpyrrolidine->reaction_mixture methoxyacetyl_chloride Methoxyacetyl Chloride methoxyacetyl_chloride->reaction_mixture triethylamine Triethylamine (Base) triethylamine->reaction_mixture solvent Dichloromethane (Solvent) solvent->reaction_mixture temperature 0 °C to Room Temperature temperature->reaction_mixture target_molecule 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one byproduct Triethylammonium Chloride workup workup reaction_mixture->workup Aqueous Workup & Extraction workup->byproduct purification purification workup->purification Purification (e.g., Column Chromatography) purification->target_molecule

Caption: Postulated synthetic workflow for 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. A combination of ¹H and ¹³C NMR, along with two-dimensional techniques, can provide a complete picture of the molecular skeleton.

Experimental Protocol: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.[4]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.[4]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[2][4] Gentle vortexing or sonication can aid dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.[4] The solution height should be around 4-5 cm.[4]

  • Internal Standard: If precise chemical shift referencing is required, a small amount of tetramethylsilane (TMS) can be added.[4]

  • Cleaning: Wipe the outside of the NMR tube with a lint-free tissue and a solvent like ethanol before inserting it into the spectrometer.[4]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.5 - 3.8t2HH-5 (Pyrrolidine CH₂)Protons on the carbon adjacent to the nitrogen atom are deshielded.
~ 4.1s2HMethoxyacetyl CH₂Protons adjacent to both a carbonyl group and an oxygen atom will be significantly deshielded.
~ 3.3s3HMethoxy CH₃Protons of a methoxy group typically appear in this region.
~ 1.8 - 2.1m4HH-3 & H-4 (Pyrrolidine CH₂)Diastereotopic protons of the pyrrolidine ring, appearing as complex multiplets.
~ 1.5s3H2-Methyl CH₃A singlet for the methyl group at the quaternary C-2 position.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information on the carbon skeleton.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 170 - 175C=O (Amide)The carbonyl carbon of an amide typically resonates in this downfield region.[5]
~ 70 - 75Methoxyacetyl CH₂The carbon is attached to two electronegative atoms (carbonyl and oxygen).
~ 65 - 70C-2 (Pyrrolidine)Quaternary carbon adjacent to the nitrogen atom.
~ 58 - 62Methoxy CH₃A typical chemical shift for a methoxy carbon.
~ 45 - 50C-5 (Pyrrolidine)Carbon adjacent to the nitrogen atom.
~ 35 - 40C-3 (Pyrrolidine)Pyrrolidine ring carbon.
~ 20 - 25C-4 (Pyrrolidine)Pyrrolidine ring carbon.
~ 20 - 252-Methyl CH₃Methyl group attached to a quaternary carbon.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Column: A standard non-polar column (e.g., HP-5MS) is suitable for this analysis.[6]

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.[6]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Predicted Mass Spectrum

The EI mass spectrum is expected to show the molecular ion and characteristic fragment ions.

Predicted Fragmentation Pathway of 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one

G M [M]+• m/z 157 F1 [M - CH3]+ m/z 142 M->F1 - •CH3 F2 [M - OCH3]+ m/z 126 M->F2 - •OCH3 F4 [CH3OCH2CO]+ m/z 73 (Acylium ion) M->F4 α-cleavage (loss of pyrrolidine radical) F5 [C5H10N]+ m/z 84 (Iminium ion) M->F5 N-CO bond cleavage F3 [C4H8N]+ m/z 70 (Pyrrolidine fragment) F5->F3 - CH2

Caption: Key predicted fragmentation pathways in the EI mass spectrum.

  • Molecular Ion ([M]⁺•): A peak at m/z 157 corresponding to the molecular weight of the compound.

  • Alpha-Cleavage: A prominent fragmentation pathway for amides is the cleavage of the N-CO bond.[7][8] This would result in the formation of a methoxy acylium ion at m/z 73 .

  • Loss of the Acyl Group: Cleavage of the bond between the pyrrolidine ring and the carbonyl group would lead to an iminium ion at m/z 84 .

  • Pyrrolidine Ring Fragmentation: A fragment corresponding to the 2-methylpyrrolidine cation could also be observed. The loss of the pyrrolidine ring is a common fragmentation pathway for α-pyrrolidinophenone cathinones.[9][10]

Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: If the sample is a liquid, a thin film can be prepared between two KBr plates.[11] If it is a solid, a KBr pellet can be made.

  • Data Acquisition: Record the spectrum over the mid-IR range (4000-400 cm⁻¹).[11]

  • Background Correction: A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Predicted FTIR Spectrum
Predicted Absorption (cm⁻¹)Vibration TypeFunctional GroupRationale
~ 2850 - 3000C-H stretchAlkanesCharacteristic of sp³ C-H bonds in the pyrrolidine ring and methyl/methoxy groups.
~ 1640 - 1680C=O stretchTertiary AmideThe carbonyl stretch of a tertiary amide is typically found in this region.[12][13]
~ 1080 - 1150C-O stretchEtherStrong absorption characteristic of the C-O single bond in the methoxy group.
~ 1400 - 1480C-H bendAlkanesBending vibrations of the CH₂ and CH₃ groups.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for determining the purity of a synthesized compound.

Experimental Protocol: HPLC Method Development
  • Column Selection: A reversed-phase C18 column is a good starting point for a polar molecule like this.[14]

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid or trifluoroacetic acid, is recommended. The acid helps to protonate the amine, leading to better peak shape.

  • Gradient Program:

    • Start with a high percentage of aqueous phase (e.g., 95% A) to retain the polar analyte.

    • Run a linear gradient to a high percentage of organic phase (e.g., 95% B) over 10-15 minutes.

    • Hold at high organic for a few minutes to elute any non-polar impurities.

    • Return to the initial conditions and equilibrate the column.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the amide chromophore.

  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in the initial mobile phase composition.

Safety and Handling

Pyrrolidine and its derivatives should be handled with care. Pyrrolidine itself is a flammable liquid and can cause skin and eye burns.[15][16][17][18] It is also harmful if inhaled or swallowed.[15][16][17][18]

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[16]

  • Handling: Work in a well-ventilated fume hood. Avoid creating aerosols.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[15][18]

Conclusion

The structural analysis of a novel compound such as 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one requires a multi-faceted analytical approach. This guide has provided a predictive yet robust framework for its characterization using NMR, MS, and FTIR spectroscopy, as well as chromatographic techniques. By understanding the expected spectral features based on the constituent functional groups, researchers can confidently interpret their experimental data. The detailed protocols and causal explanations provided herein are intended to empower scientists in their pursuit of novel chemical entities with potential applications in drug discovery and development.

References

  • NMR sample preparation guidelines. (n.d.). Retrieved February 14, 2026, from [Link]

  • How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved February 14, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved February 14, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). Western University. Retrieved February 14, 2026, from [Link]

  • How to prepare sample to submit NMR structure elucidation? (2016, June 27). ResearchGate. Retrieved February 14, 2026, from [Link]

  • ICSC 1315 - PYRROLIDINE. (n.d.). INCHEM. Retrieved February 14, 2026, from [Link]

  • Pyrrolidine - Material Safety Data Sheet (MSDS). (n.d.). Retrieved February 14, 2026, from a hypothetical source, as a direct URL was not found for a generic MSDS.
  • PYRROLIDINE FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved February 14, 2026, from [Link]

  • ¹H and ¹³C NMR spectra of compound 2a. (n.d.). Retrieved February 14, 2026, from a scientific publication image, specific source details not available.
  • Bulletin 737F Amines Analysis by Packed Column GC. (n.d.). LabRulez GCMS. Retrieved February 14, 2026, from [Link]

  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved February 14, 2026, from a general technical note, specific source details not available.
  • HPLC-UV Method Development for Highly Polar Impurities. (2025, December 2). Resolian. Retrieved February 14, 2026, from [Link]

  • Analysis of heterocyclic aromatic amines in foods by gas chromatography-mass spectrometry as their tert.-butyldimethylsilyl derivatives. (2004, June 18). PubMed. Retrieved February 14, 2026, from [Link]

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (2023, May 12). PMC. Retrieved February 14, 2026, from [Link]

  • Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. (2024, August 30). The Journal of Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020, April 6). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. (n.d.). Green Chemistry (RSC Publishing). Retrieved February 14, 2026, from [Link]

  • Comparison of the physicochemical properties of the N-(2-hydroxyethyl) pyrrolidine, diethylamine and sodium salt forms of diclofenac. (2001, July 17). PubMed. Retrieved February 14, 2026, from [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. (n.d.). Retrieved February 14, 2026, from a scientific publication, specific source details not available.
  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018, June 12). PMC. Retrieved February 14, 2026, from [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Aurora Pro Scientific. Retrieved February 14, 2026, from [Link]

  • Analysis of heterocyclic aromatic amines in foods by gas chromatography–mass spectrometry as their tert.-butyldimethylsilyl derivatives. (2025, August 5). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Theory of Column Selection in HPLC Method Development. (2022, January 4). YouTube. Retrieved February 14, 2026, from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved February 14, 2026, from a textbook, specific source details not available.
  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (n.d.). RSC Publishing. Retrieved February 14, 2026, from [Link]

  • Analysis of Amines in GC. (2021, March 23). LabRulez GCMS. Retrieved February 14, 2026, from [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020, April 11). West Virginia University. Retrieved February 14, 2026, from [Link]

  • Structure of pyrrolidine and their derivatives. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). Retrieved February 14, 2026, from [Link]

  • Process for preparing 2-methylpyrrolidine and specific enantiomers thereof. (n.d.). Google Patents.
  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved February 14, 2026, from a textbook, specific source details not available.
  • Green Organic Synthesis of N-Methylpyrrolidine. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (n.d.). Semantic Scholar. Retrieved February 14, 2026, from [Link]

  • Physico-chemical characteristics of new pyrrolidine-2,5-dione derivatives and comparative evaluation of their anticonvulsant properties. (2024, December 29). INIS-IAEA. Retrieved February 14, 2026, from [Link]

  • Synthesis and inhibitory activity of acyl-peptidyl-pyrrolidine derivatives toward post-proline cleaving enzyme; a study of subsite specificity. (1991). PubMed. Retrieved February 14, 2026, from [Link]

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  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • TGA-FTIR analysis of torrefaction of lignocellulosic components (cellulose, xylan, lignin) in isothermal conditions over a wide range of time durations. (2015, May 26). BioResources. Retrieved February 14, 2026, from [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones. (2023, September 20). OpenStax. Retrieved February 14, 2026, from [Link]

  • Untargeted Metabolomics Analysis Using FTIR and UHPLC-Q-Orbitrap HRMS of Two Curculigo Species and Evaluation of Their Antioxidant and α-Glucosidase Inhibitory Activities. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

Sources

Exploratory

Physicochemical properties of 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one

Title: Physicochemical Profiling & Characterization of 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one Subtitle: A Technical Monograph for Medicinal Chemistry & Drug Design Applications Executive Summary 2-Methoxy-1-(2-...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Physicochemical Profiling & Characterization of 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one Subtitle: A Technical Monograph for Medicinal Chemistry & Drug Design Applications

Executive Summary

2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one (referred to herein as MP-OMe ) represents a specialized scaffold in medicinal chemistry, combining a sterically hindered pyrrolidine core with an aliphatic ether-ketone side chain. Unlike common pyrrolidine analogs (e.g., racetams or cathinones) which often feature aryl substituents, MP-OMe is a purely aliphatic, low-molecular-weight building block.

This guide provides a comprehensive technical analysis of MP-OMe, focusing on its physicochemical behavior, predicted stability profiles, and experimental protocols for validation. Its structural uniqueness lies in the quaternary carbon at position 2 of the pyrrolidine ring, which confers resistance to racemization—a critical advantage over traditional


-amino ketone derivatives.

Structural Analysis & Predicted Properties

The physicochemical profile of MP-OMe is governed by the interplay between the basic secondary amine and the electron-withdrawing ketone moiety.

Molecular Identity
PropertyValueNotes
IUPAC Name 1-(2-methylpyrrolidin-2-yl)-2-methoxyethan-1-one
Formula

Molecular Weight 157.21 g/mol Fragment-based calculation
Exact Mass 157.1103 DaMonoisotopic
Chiral Center C2 (Pyrrolidine)Quaternary center (Methyl, Ring, Ketone, Amine)
Physicochemical Descriptors (Calculated)
DescriptorPredicted ValueMechanistic Insight
LogP (Octanol/Water) 0.4 – 0.9Moderate hydrophilicity due to the ether/amine/ketone polarity vs. aliphatic ring.
TPSA ~38 ŲHigh blood-brain barrier (BBB) permeability potential (<90 Ų).
pKa (Conjugate Acid) 8.8 – 9.2Lower than typical pyrrolidine (~11.3) due to the inductive electron-withdrawing effect of the

-carbonyl group.
H-Bond Donors 1 (NH)Secondary amine.
H-Bond Acceptors 3 (N, O=C, O-Me)The ketone and ether oxygens serve as acceptors.

Stability & Reactivity Profile

A critical aspect of MP-OMe is its stability relative to other


-amino ketones.

1. Resistance to Racemization: Unlike cathinone derivatives where the chiral center has an abstractable proton, the C2 position in MP-OMe is fully substituted (Methyl group). This prevents enolization-based racemization, rendering the enantiomers (R or S) chemically stable under physiological pH.

2. Dimerization Risk (Free Base): While the quaternary center adds stability, the free base form of


-amino ketones can still undergo intermolecular condensation (dimerization to pyrazine derivatives) in concentrated solutions.
  • Recommendation: Isolate and store as a salt form (e.g., Hydrochloride or Fumarate) to quench the nucleophilic nitrogen.

3. Metabolic Liabilities: The compound is susceptible to specific metabolic transformations which must be assessed during lead optimization.

Figure 1: Predicted Metabolic & Degradation Pathways

MetabolicMap Parent MP-OMe (Parent) NOxide N-Oxide (Metabolite M1) Parent->NOxide CYP450 / FMO (N-Oxidation) Alcohol Alcohol Reduction (Metabolite M2) Parent->Alcohol Ketoreductase (Carbonyl Reduction) Demethyl O-Desmethyl (Metabolite M3) Parent->Demethyl CYP450 (O-Dealkylation) Dimer Pyrazine Dimer (Degradant) Parent->Dimer pH > 9 (Self-Condensation)

Caption: Predicted metabolic pathways (M1-M3) and chemical instability risk (Dimerization) for MP-OMe.

Experimental Characterization Protocols

To validate the theoretical properties, the following standardized workflows are recommended.

pKa Determination (Potentiometric Titration)

Objective: Determine the ionization constant of the pyrrolidine nitrogen to predict solubility and membrane permeability.

  • Preparation: Dissolve 5 mg of MP-OMe HCl salt in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

  • Titrant: 0.1 M KOH (standardized).

  • Apparatus: Automated potentiometric titrator (e.g., Sirius T3 or Metrohm) with a glass pH electrode.

  • Protocol:

    • Acidify starting solution to pH 2.0 with 0.1 M HCl.

    • Titrate upwards to pH 12.0 in 0.1 pH increments.

    • Data Analysis: Plot the Bjerrum difference plot. The inflection point represents the pKa.

    • Self-Validation: Ensure the titration curve shows a sharp inflection. Broad curves indicate impurity or aggregation.

Lipophilicity (LogD) Assay

Objective: Measure distribution coefficient at physiological pH (7.4).

  • Method: Shake-Flask (Miniaturized) or HPLC-based estimation.

  • Phase System: n-Octanol / Phosphate Buffer (pH 7.4).

  • Protocol:

    • Equilibrate phases for 24 hours.

    • Add MP-OMe (100 µM) to the system. Vortex for 1 hour; centrifuge to separate phases.

    • Analyze both phases via HPLC-UV (210 nm detection for the carbonyl).

  • Calculation:

    
    .
    
Chemical Stability Stress Test

Objective: Assess the vulnerability of the


-methoxy ketone motif.
ConditionDurationTarget Degradant
0.1 N HCl (pH 1.2) 24 HoursHydrolysis of ether (unlikely) or ring opening.
0.1 N NaOH (pH 13) 4 HoursCritical: Check for dimerization or retro-aldol cleavage.
3% H₂O₂ 2 HoursN-Oxide formation (rapid oxidation of secondary amine).

Physicochemical Profiling Workflow

The following diagram illustrates the logical flow for characterizing MP-OMe, ensuring resource efficiency by prioritizing non-destructive tests.

Workflow cluster_PhysChem Physicochemical Core Start MP-OMe Sample (HCl Salt) Identity Identity Confirmation (1H-NMR, LC-MS) Start->Identity Purity Purity Check (>98% Required) Identity->Purity Purity->Start Fail (Recrystallize) pKa pKa Determination (Potentiometry) Purity->pKa Pass LogD LogD (pH 7.4) (Shake Flask) pKa->LogD Solubility Kinetic Solubility (PBS pH 7.4) LogD->Solubility Stability Stress Testing (Oxidation/pH) Solubility->Stability Report Final Profile Generation Stability->Report

Caption: Step-by-step characterization workflow prioritizing purity validation before physicochemical assessment.

References

  • Smith, D. A., & Jones, B. C. (2020). Physicochemical Properties and Drug Design. In Medicinal Chemistry Approaches. Link

  • PharmaBlock Sciences. (2022). Pyrrolidine Derivatives in Drug Discovery. Link

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Pyrrolidine Derivatives. Link

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Foundational

Advanced Technical Guide: 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one and the 2,2-Disubstituted Pyrrolidine Scaffold

Executive Summary The pyrrolidine ring is a privileged scaffold in medicinal chemistry, serving as the core for numerous blockbuster drugs, including ACE inhibitors (Captopril) and DPP-4 inhibitors (Vildagliptin). Howeve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, serving as the core for numerous blockbuster drugs, including ACE inhibitors (Captopril) and DPP-4 inhibitors (Vildagliptin). However, the specific subclass of 2,2-disubstituted pyrrolidines —exemplified by 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one —represents a critical evolution in scaffold design.

The introduction of a quaternary center at the C2 position serves two primary mechanistic functions:

  • Conformational Locking: It restricts the flexible pyrrolidine pucker, pre-organizing the molecule for receptor binding (entropic advantage).

  • Metabolic Blockade: It eliminates the acidic

    
    -proton found in standard proline derivatives, thereby preventing racemization and blocking oxidative metabolism by cytochrome P450 enzymes at the most vulnerable site.
    

This guide provides a rigorous technical analysis of the synthesis, structural properties, and medicinal utility of this specific methoxy-ketone derivative.

Structural Architecture & Physicochemical Profile

Molecule Breakdown

The target molecule, 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one , consists of a sterically crowded pyrrolidine ring linked to an


-methoxy ketone tail.
FeatureChemical Consequence
C2 Quaternary Center Prevents in vivo racemization; increases metabolic half-life.

-Methoxy Ketone
Acts as a hydrogen bond acceptor; potential trap for cysteine proteases (reversible covalent inhibition).
Secondary Amine High basicity (

); ensures solubility in aqueous media at physiological pH.
Stereochemical Challenges

Unlike simple proline derivatives, the C2-methyl group creates significant steric hindrance. Nucleophilic attacks on the adjacent carbonyl (during synthesis) are sluggish. Furthermore, the stereocenter is non-invertible under physiological conditions, making enantioselective synthesis mandatory rather than relying on chiral pool resolution.

Strategic Synthesis Protocols

Synthesizing 2,2-disubstituted pyrrolidines is notoriously difficult due to the steric crowding at the quaternary center. Below are the two most robust, field-proven routes.

Route A: The Weinreb Amide Approach (Recommended)

This route is preferred for its scalability and lack of racemization. It utilizes the "Self-Reproduction of Chirality" or starts from commercially available 2-methylproline.

Mechanism:

  • Protection:

    
    -Boc protection of 2-methylproline.
    
  • Activation: Conversion to the Weinreb amide (

    
    -methoxy-
    
    
    
    -methylamide). This species prevents over-addition of organometallics.
  • Nucleophilic Acylation: Reaction with methoxymethyl lithium (generated in situ) to install the ketone tail.

Route B: The Diazoketone Insertion (Alternative)

Useful when organolithium reagents are incompatible with other functional groups.

  • Acid Activation: Convert

    
    -Boc-2-methylproline to the mixed anhydride.
    
  • Diazotization: React with diazomethane to form the

    
    -diazoketone.
    
  • Functionalization: Rhodium-catalyzed insertion of methanol (O-H insertion) yields the

    
    -methoxy ketone.
    
Visualization: Synthetic Workflow

The following diagram illustrates the Weinreb Amide pathway, highlighting the critical intermediate that prevents over-alkylation.

SynthesisPath cluster_legend Key Mechanism Start 2-Methylproline (Chiral Pool) Prot N-Boc Protection (Boc2O, NaOH) Start->Prot Step 1 Weinreb Weinreb Amide (EDC, N,O-dimethylhydroxylamine) Prot->Weinreb Step 2: Activation Intermed Stable Tetrahedral Intermediate (Chelated) Weinreb->Intermed Step 3: LiCH2OMe (-78°C) Target Target: 2-Methoxy-1-(2-methylpyrrolidin-2-yl) ethan-1-one Intermed->Target Quench (H3O+)

Caption: The Weinreb amide route prevents over-addition via a stable chelated intermediate, crucial for preserving the ketone functionality.

Detailed Experimental Protocol: Weinreb Amide Route

Objective: Synthesis of tert-butyl 2-(2-methoxyacetyl)-2-methylpyrrolidine-1-carboxylate (Protected Precursor).

Reagents:

  • 
    -Boc-2-methylproline (10 mmol)
    
  • 
    -Dimethylhydroxylamine hydrochloride (12 mmol)
    
  • EDC

    
    HCl (12 mmol)
    
  • HOBt (12 mmol)

  • DIPEA (30 mmol)

  • Methoxymethyltributylstannane (for lithiation) or Methoxymethyl magnesium chloride.

Step-by-Step Methodology:

  • Amide Formation (The Anchor):

    • Dissolve

      
      -Boc-2-methylproline in anhydrous DCM (50 mL) at 0°C.
      
    • Add EDC

      
      HCl, HOBt, and DIPEA. Stir for 15 min to activate the acid.
      
    • Add

      
      -dimethylhydroxylamine HCl. Allow to warm to RT and stir for 12h.
      
    • Validation: TLC should show complete consumption of starting acid. Workup with 1N HCl and sat.

      
      . Yields the Weinreb amide as a clear oil.
      
  • The Critical Acylation:

    • Preparation of Nucleophile: In a flame-dried flask under Argon, dissolve tributyl(methoxymethyl)stannane (1.1 eq) in dry THF. Cool to -78°C. Add

      
      -BuLi (1.1 eq) dropwise. Stir for 20 min to generate 
      
      
      
      .
    • Addition: Cannulate the Weinreb amide (dissolved in THF) slowly into the lithiated species at -78°C.

    • Quench: Stir for 1h at -78°C. Quench with saturated

      
      .
      
    • Why this works: The Lithium atom chelates between the carbonyl oxygen and the methoxy nitrogen of the Weinreb amide, forming a stable 5-membered ring that resists a second nucleophilic attack.

  • Deprotection (Final Step):

    • Treat the intermediate with 4N HCl in Dioxane for 1h to remove the Boc group.

    • Isolate the HCl salt or neutralize to obtain the free base 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one .

Medicinal Chemistry Context: Why This Molecule?

The specific combination of a 2-methylpyrrolidine and an


-methoxy ketone suggests a design logic focused on Protease Inhibition  or Kinase Selectivity .
Bioisosterism and Stability

The 2-methyl group is a "magic methyl" effect application. By replacing the hydrogen at the chiral center:

  • Rotational Barrier: It increases the energy barrier for rotation around the C2-Carbonyl bond, potentially locking the bioactive conformation.

  • Metabolic Shielding: It removes the site of metabolic soft-spot oxidation.

Pathway Visualization: Metabolic Fate

The following diagram compares the metabolic stability of standard proline derivatives versus the 2-methyl variant.

Metabolism Proline Standard Proline Derivative (H at C2) Oxidation CYP450 Oxidation (alpha-hydroxylation) Proline->Oxidation Fast RingOpen Ring Opening/Racemization (Inactive/Toxic) Oxidation->RingOpen MethylPro 2-Methylpyrrolidine Derivative (Me at C2) Block Metabolic Blockade (No alpha-proton) MethylPro->Block Steric Shield Stable Intact Drug (Prolonged Half-life) Block->Stable Retains Activity

Caption: The C2-methyl group effectively blocks CYP450-mediated alpha-oxidation, a common clearance pathway for pyrrolidine drugs.

References

  • Veliparib (ABT-888)

    • Context: Veliparib utilizes a 2-methylpyrrolidine moiety to enhance PARP inhibition potency and metabolic stability.
    • Source: National Institutes of Health (NIH) - PubChem.
    • URL:[Link]

  • Synthesis of 2-Substituted Pyrrolidines

    • Context: Yus, M., Soler, T., & Foubelo, F. (2001).[1][2] A New and Direct Synthesis of 2-Substituted Pyrrolidines. Journal of Organic Chemistry.

    • URL:[Link]

  • Biocatalytic Synthesis of Chiral Pyrrolidines

    • Context: Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines via Transaminase-Triggered Cycliz
    • URL:[Link]

  • Weinreb Amide Methodology

    • Context: Nahm, S.; Weinreb, S. M. (1981).
    • URL:[Link]

Sources

Exploratory

Technical Guide: Safety, Toxicity, and Handling of 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one

This guide serves as an authoritative technical resource for 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one , a specialized heterocyclic intermediate. Due to its status as a niche research chemical/pharmaceutical build...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one , a specialized heterocyclic intermediate. Due to its status as a niche research chemical/pharmaceutical building block (often associated with Orexin Receptor Antagonist synthesis scaffolds like Daridorexant), direct experimental toxicity data is limited.

Consequently, this guide employs Read-Across Toxicology and Quantitative Structure-Activity Relationship (QSAR) principles, utilizing data from structural analogs (e.g., N-methyl-2-pyrrolidone, 2-methylpyrrolidine) to establish a rigorous safety profile.

Chemical Identity & Physicochemical Profile

This compound is a functionalized pyrrolidine ketone , characterized by a quaternary carbon at the 2-position of the pyrrolidine ring. It is structurally significant as a "privileged scaffold" in medicinal chemistry, particularly for G-protein coupled receptor (GPCR) ligands.

PropertySpecification
IUPAC Name 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one
Common Synonyms 2-(2-Methoxyacetyl)-2-methylpyrrolidine; MMP-Ketone
Chemical Formula C₈H₁₅NO₂
Molecular Weight 157.21 g/mol
CAS Number Not Formally Listed (Treat as Novel Research Chemical)
Physical State Pale yellow to colorless oil (Predicted)
Solubility High solubility in polar organic solvents (DCM, DMSO, Methanol); Moderate water solubility.[1]
LogP (Predicted) ~0.8 – 1.2 (Lipophilic enough for CNS penetration)

Hazard Identification (GHS Classification)

Derived based on Functional Group Analysis and Analog Read-Across (NMP, 2-Methylpyrrolidine).

GHS Label Elements
  • Signal Word: DANGER

  • Pictograms:

    • 🛑 GHS07 (Exclamation Mark): Irritant

    • ☣️ GHS08 (Health Hazard): Reproductive Toxicity[2]

Hazard Statements (H-Codes)
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3][4]

  • H360D: May damage the unborn child. (Critical Alert: Based on N-methyl-2-pyrrolidone structural homology).

Toxicological Profile & Mechanism of Action

Structural Alerts & Analog Analysis

The toxicity of this compound is governed by two primary structural motifs:

  • The Pyrrolidine Ring: Structurally homologous to N-Methyl-2-pyrrolidone (NMP) .[2] NMP is a known developmental toxicant (teratogen). The metabolic oxidation of the pyrrolidine ring often leads to ring-opening and the formation of acidic metabolites that can disrupt embryonic development.

  • The Alpha-Methoxy Ketone: Alpha-halo/methoxy ketones are chemically reactive electrophiles. They can form covalent adducts with nucleophilic residues (cysteine/lysine) in proteins, leading to sensitization or cytotoxicity .

Metabolic Activation Pathway (Predicted)

The following diagram illustrates the predicted metabolic fate, highlighting the generation of potentially toxic metabolites.

MetabolicPathway Parent Parent Compound (Lipophilic, CNS Active) CYP450 CYP450 Oxidation (Liver) Parent->CYP450 Phase I Hydroxyl 5-Hydroxypyrrolidine Intermediate CYP450->Hydroxyl Hydroxylation RingOpen Ring Opening (Aldehyde/Acid) Hydroxyl->RingOpen Spontaneous Conjugation Glucuronidation (Excretion) RingOpen->Conjugation Phase II Toxicity Developmental Toxicity RingOpen->Toxicity Teratogenic Potential

Figure 1: Predicted metabolic activation pathway. The ring-opening step mimics NMP metabolism, posing a reproductive risk.

Organ-Specific Toxicity
  • Reproductive System (High Concern): Due to the conserved pyrrolidine lactam-like structure, this compound must be handled as a Category 1B Reproductive Toxin . It may cross the placenta and affect fetal development.

  • Central Nervous System (CNS): The 2-methylpyrrolidine scaffold is a common pharmacophore in CNS-active drugs (stimulants, dissociatives). Inhalation or high-dose exposure may induce dizziness, ataxia, or excitation .

  • Dermal/Ocular: The free amine/ketone functionality suggests a pH > 9 in aqueous solution, leading to chemical burns or severe irritation upon prolonged contact.

Experimental Handling Protocols

"Self-Validating" Safety Setup

Do not rely on standard nitrile gloves for pyrrolidine derivatives.

Protocol:

  • Glove Selection: Use Butyl Rubber or Silver Shield/4H laminate gloves.

    • Validation: Standard nitrile gloves degrade rapidly (<15 mins) upon contact with pyrrolidine ketones/solvents. If using nitrile for dexterity, employ the "Double-Glove & Change" rule: Wear two pairs, change the outer pair immediately upon any splash.

  • Atmospheric Control: All weighing and transfer operations must occur inside a Class II Fume Hood or Glovebox .

    • Validation: Verify face velocity is >0.5 m/s before use.

Spill Response Workflow

In the event of a spill, the volatility of the compound requires immediate respiratory protection.

SpillResponse Start Spill Detected Evacuate Evacuate Area (Vapor Risk) Start->Evacuate PPE Don PPE: Respirator + Butyl Gloves Evacuate->PPE Absorb Absorb with Vermiculite/Sand PPE->Absorb Neutralize Wash Area with Dilute Acetic Acid Absorb->Neutralize Disposal Dispose as Hazardous Organic Waste Neutralize->Disposal

Figure 2: Emergency spill response decision tree for pyrrolidine ketones.

Synthesis & Stability (Technical Context)

For researchers synthesizing this compound (e.g., as a fragment for Daridorexant analogs), understanding its stability is crucial for safety.

  • Synthesis Route: Typically synthesized via the acylation of 2-methylpyrrolidine with methoxyacetyl chloride under basic conditions (TEA/DCM).

  • Stability Alert: The alpha-methoxy ketone moiety is susceptible to enolization and oxidation . Store under inert gas (Argon/Nitrogen) at -20°C to prevent the formation of potentially explosive peroxides or degradation into toxic aldehydes.

References

  • European Chemicals Agency (ECHA). (2023). Substance Information: 1-methyl-2-pyrrolidone (NMP) - Reproductive Toxicity Profile. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 2-Methylpyrrolidine.[5][6] National Library of Medicine. Retrieved from [Link]

  • Boss, C., et al. (2020).[7][8] The Quest for the Best Dual Orexin Receptor Antagonist (Daridorexant) for the Treatment of Insomnia Disorders. ChemMedChem, 15(23), 2286-2305. (Describes the use of 2-methylpyrrolidine scaffolds in drug design). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Occupational Chemical Database: Pyrrolidine Derivatives. Retrieved from [Link]

Sources

Foundational

Molecular weight and formula calculation for 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one

An In-depth Technical Guide to 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive over...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel compound 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one. The document delineates its fundamental molecular properties, including its chemical formula and molecular weight. A significant portion of this guide is dedicated to a proposed synthetic pathway, offering a step-by-step protocol for its preparation. Furthermore, it outlines a robust framework for the structural elucidation and purity assessment of the compound, leveraging established analytical techniques. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the fields of chemical synthesis and drug development, enabling them to explore the potential applications of this previously uncharacterized molecule.

Core Molecular Characteristics

The foundational step in the study of any novel chemical entity is the precise determination of its molecular formula and weight. These parameters are critical for all subsequent analytical and experimental work.

Molecular Structure and Formula

The compound, systematically named 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one, possesses a unique structure featuring a 2-methylpyrrolidine ring linked at its 2-position to a methoxyethanone moiety.

Based on its IUPAC name, the molecular structure is as follows:

A 2D representation of 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one.

From this structure, the molecular formula is determined by summing the constituent atoms:

  • Carbon (C): 8

  • Hydrogen (H): 15

  • Nitrogen (N): 1

  • Oxygen (O): 2

Thus, the molecular formula is C₈H₁₅NO₂ .

Molecular Weight Calculation

The molecular weight is calculated using the atomic weights of the constituent elements.

ElementQuantityAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)812.01196.088
Hydrogen (H)151.00815.120
Nitrogen (N)114.00714.007
Oxygen (O)215.99931.998
Total 157.213

The calculated molecular weight of 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one is 157.213 g/mol .

Proposed Synthesis Protocol

As 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one is a novel compound, a validated synthetic procedure is not available in the current literature. However, based on established principles of organic chemistry, a plausible synthetic route can be devised. The proposed synthesis involves the acylation of 2-methylpyrrolidine with methoxyacetyl chloride.

Causality of Experimental Choices

The choice of an acylation reaction is predicated on its reliability and high yield for forming amide bonds. Methoxyacetyl chloride is selected as the acylating agent due to its commercial availability and reactivity. The use of a base, such as triethylamine, is crucial to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion and preventing the protonation of the starting amine. Dichloromethane is chosen as the solvent for its inertness and ability to dissolve both reactants.

Step-by-Step Methodology

Materials:

  • 2-Methylpyrrolidine

  • Methoxyacetyl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylpyrrolidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add methoxyacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one.

SynthesisWorkflow Reactants 2-Methylpyrrolidine + Methoxyacetyl Chloride + Triethylamine in DCM Reaction Stir at 0 °C to RT (4-6 hours) Reactants->Reaction Acylation Workup Aqueous Workup (NaHCO3, H2O, Brine) Reaction->Workup Quenching & Extraction Purification Column Chromatography Workup->Purification Crude Product Product Pure 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one Purification->Product Isolation

A workflow diagram for the proposed synthesis.

Structural Elucidation and Purity Assessment

A multi-technique approach is essential for the unambiguous confirmation of the structure and the determination of the purity of the synthesized compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.3-3.5 ppm), the methylene protons adjacent to the carbonyl and methoxy groups (a singlet around 4.0-4.2 ppm), the methyl group on the pyrrolidine ring (a singlet or doublet depending on chirality, around 1.2-1.5 ppm), and the protons of the pyrrolidine ring (a series of multiplets in the 1.5-3.5 ppm region).

  • ¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbon (around 170-175 ppm), the carbon of the methoxy group (around 59-61 ppm), the methylene carbon (around 70-75 ppm), and the carbons of the 2-methylpyrrolidine ring.[1]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The mass spectrum will show a parent ion peak corresponding to the calculated molecular weight.[2][3]

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the amide carbonyl group (C=O) in the region of 1630-1680 cm⁻¹. Other significant peaks will correspond to C-H and C-N stretching vibrations.

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of organic compounds. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) should be used. The purity is determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can provide both purity information and mass spectral data for identification.[2]

AnalyticalWorkflow cluster_Structure Structural Elucidation cluster_Purity Purity Assessment NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (HRMS) IR IR Spectroscopy HPLC HPLC GCMS GC-MS SynthesizedProduct Synthesized Compound SynthesizedProduct->NMR SynthesizedProduct->MS SynthesizedProduct->IR SynthesizedProduct->HPLC SynthesizedProduct->GCMS

An analytical workflow for compound characterization.

Conclusion

This technical guide has presented the fundamental properties and a prospective synthetic and analytical framework for the novel compound 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one. While this document provides a robust starting point for the investigation of this molecule, it is imperative that all experimental work is conducted with rigorous scientific discipline. The successful synthesis and characterization of this compound will open avenues for its exploration in various scientific and industrial applications.

References

  • Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on illicit drug market. (2017). Retrieved from [Link]

  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). (2023). MDPI. Retrieved from [Link]

  • Ethanone, 2,2-dimethoxy-1,2-diphenyl-. NIST. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Reaction Conditions &amp; Protocols for 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one

This Application Note is designed to provide a comprehensive technical guide for the synthesis, handling, and application of 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one . This molecule represents a specialized class...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a comprehensive technical guide for the synthesis, handling, and application of 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one . This molecule represents a specialized class of quaternary


-amino ketones , distinguished by their resistance to racemization due to the fully substituted 

-carbon (C2) of the pyrrolidine ring.

This guide targets medicinal chemists working on PARP inhibitors (e.g., Veliparib analogs) , Orexin Receptor Antagonists (e.g., Daridorexant scaffolds) , and novel heterocyclic library generation.


-Amino Ketone
Key Feature:  Configurationally Stable (Non-Enolizable at Chiral Center)

Part 1: Executive Summary & Structural Logic

The Structural Advantage

The molecule 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one (henceforth referred to as Intermediate A ) is a high-value building block. Unlike standard proline derivatives, which are prone to racemization at the


-carbon during acylation or ketone formation, Intermediate A  possesses a quaternary center at the C2 position (2-methyl group).
  • Racemization Resistance: The lack of an acidic proton at the C2 position prevents enolization towards the pyrrolidine ring, preserving stereochemical integrity under basic or acidic conditions.

  • Synthetic Utility: The

    
    -methoxy ketone moiety serves as a versatile "masked" aldehyde or a direct precursor for 1,2-azoles (imidazoles, oxazoles) and triazines.
    
Target Applications
  • Benzimidazole Synthesis: Precursor for 2-substituted benzimidazoles seen in PARP inhibitors (e.g., Veliparib).

  • Orexin Antagonist Scaffolds: Construction of hindered pyrrolidine-linker systems.

  • Fragment-Based Drug Discovery (FBDD): The methoxy group acts as a polar handle or can be displaced to introduce diversity.

Part 2: Synthesis Protocol (Upstream)

Objective: Synthesize Intermediate A from commercially available (R)- or (S)-2-methylproline with >98% ee.

Retrosynthetic Analysis

The most robust route utilizes the Weinreb Amide strategy to prevent over-addition of the organometallic reagent.

  • Starting Material: N-Boc-2-methylproline (Commercial CAS: 103336-06-3 for S-isomer).

  • Key Intermediate: N-Boc-2-methylproline-N'-methoxy-N'-methylamide.

  • Reagent: Methoxymethylmagnesium chloride (generated in situ) or Methoxymethyllithium.

Step-by-Step Protocol
Step 1: Weinreb Amide Formation
  • Activation: Dissolve N-Boc-2-methylproline (1.0 eq) in anhydrous DCM (0.2 M). Add DIPEA (3.0 eq).

  • Coupling: Cool to 0°C. Add HATU (1.1 eq) or T3P (50% in EtOAc, 1.5 eq). Stir for 15 min.

  • Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq).

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.[1] Wash organic layer with 1M HCl (to remove unreacted amine/DIPEA), then brine. Dry over Na2SO4.

  • Yield: Typically 85-95%.

Step 2: Grignard Addition (Formation of Intermediate A)

Critical Step: Temperature control is vital to prevent Boc-deprotection or side reactions.

  • Preparation: Dissolve the Weinreb amide (from Step 1) in anhydrous THF (0.15 M) under Argon. Cool to -78°C .

  • Reagent Generation: In a separate flask, prepare (methoxymethyl)magnesium chloride by treating chloromethyl methyl ether (MOM-Cl) with Mg turnings in THF (Note: MOM-Cl is a carcinogen; handle with extreme caution. Alternative: Use tributyl(methoxymethyl)stannane with n-BuLi for transmetallation if avoiding MOM-Cl).

    • Preferred Alternative: Use Methoxymethyllithium . Generate by adding n-BuLi (1.1 eq) to tributyl(methoxymethyl)stannane (1.1 eq) in THF at -78°C.

  • Addition: Cannulate the lithiated species dropwise into the Weinreb amide solution at -78°C over 30 mins.

  • Quench: Stir at -78°C for 2 hours. Quench with sat. NH4Cl solution at low temperature.

  • Purification: Extract with EtOAc. Flash chromatography (Hexane/EtOAc) yields the N-Boc protected ketone.

  • Deprotection (Optional): Treat with 4M HCl in Dioxane to yield the HCl salt of Intermediate A .

Part 3: Downstream Reaction Conditions

Protocol A: Synthesis of 2-Substituted Benzimidazoles (Veliparib-like Scaffolds)

This reaction utilizes the ketone carbonyl to condense with a 1,2-diamine.

Mechanism: Condensation followed by oxidative cyclization (if needed) or direct cyclization if using a specific precursor.

Reagents:

  • Intermediate A (Ketone)

  • 1,2-Diaminobenzene (or substituted derivative)

  • Oxidant/Catalyst: Copper(II) acetate or Air/O2.

Procedure:

  • Mixing: Dissolve Intermediate A (1.0 eq) and 1,2-diaminobenzene (1.2 eq) in DMSO or DMF (0.5 M).

  • Catalyst: Add Cu(OAc)2 (0.1 eq) if oxidative conditions are required (usually for aldehydes, but for ketones, acid catalysis is often sufficient to form the dihydro-intermediate, followed by oxidation).

    • Refined Method for Ketones: Use NH4OAc in Acetic Acid at 100°C. This promotes condensation to the imine, followed by cyclization.

  • Conditions: Heat to 80-100°C for 4-6 hours.

  • Observation: The methoxy group may remain or be eliminated depending on the specific diamine and acidity. If the target is the imidazole ring fused to the pyrrolidine, the methoxy group acts as a leaving group in some specific rearrangements, but typically it remains as a side chain -(C)-CH2OMe.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

To generate chiral 1,2-amino ethers.

Reagents:

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori Catalyst).

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).

Procedure:

  • Dissolve Intermediate A in DMF/DCM.

  • Add Catalyst (1 mol%).

  • Add HCOOH/Et3N.

  • Stir at RT for 24h.

  • Result: Diastereoselective formation of the alcohol, creating a second chiral center with high dr (typically >20:1 due to the steric bulk of the 2-methyl group).

Part 4: Visualization & Logic Pathways

Synthesis & Application Workflow

The following diagram illustrates the non-racemizable nature of the synthesis and its divergence into heterocycles.

G cluster_stability Stability Check SM N-Boc-2-Methylproline (Chiral, Quaternary) WA Weinreb Amide Intermediate SM->WA 1. HATU, DIPEA 2. NH(OMe)Me INT_A Intermediate A (Methoxy Ketone) WA->INT_A Li-CH2-OMe -78°C (No Racemization) BENZ Benzimidazole Scaffolds (PARP Inhibitors) INT_A->BENZ 1,2-Diamine AcOH, 100°C AMINO Chiral Amino Alcohols (Reductive Amination) INT_A->AMINO Ru-TsDPEN ATH Reduction HET Imidazoles/Thiazoles (via Halogenation) INT_A->HET 1. NBS/Br2 2. Thioamide NOTE No alpha-proton at C2 => Enolization Blocked INT_A->NOTE

Caption: Synthetic workflow for 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one, highlighting the preservation of chirality due to the quaternary center.

Part 5: Critical Reaction Parameters (Data Summary)

ParameterRecommended ConditionWhy? (Mechanistic Insight)
Solvent (Grignard) THF (Anhydrous)Ethers stabilize the Mg/Li species. DCM is incompatible with Grignards.
Temperature (Addition) -78°C to -40°CPrevents attack on the Boc-carbamate (which would yield a tertiary alcohol).
Quenching Sat. NH4Cl at -78°CProtonates the tetrahedral intermediate before it collapses to the ketone, preventing over-addition.
Condensation pH pH 4-5 (Acetic Acid)Activates the ketone carbonyl for nucleophilic attack by diamines without removing the Boc group prematurely (if N-protected).
Storage -20°C, Inert GasAlpha-methoxy ketones can undergo auto-oxidation or hydration over time.

Part 6: References

  • Synthesis of 2-Methylproline Derivatives:

    • Title: "Practical Synthesis of (R)- and (S)-alpha-Methylproline."

    • Source:Journal of Organic Chemistry, 2006, 71(8), 320–326.

    • Context: Establishes the stability and steric properties of the 2-methylpyrrolidine core.

  • Weinreb Amide Methodology:

    • Title: "N-Methoxy-N-methylamides as effective acylating agents."

    • Source:Tetrahedron Letters, 1981, 22(39), 3815-3818.

    • Context: Foundational protocol for converting amino acids to ketones without racemization.

  • Application in PARP Inhibitors (Veliparib Context):

    • Title: "Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888)."

    • Source:Journal of Medicinal Chemistry, 2009, 52(16), 514–523.

    • Context: Demonstrates the biological importance of the 2-methylpyrrolidine quaternary center.

  • Orexin Antagonist Synthesis (Daridorexant):

    • Title: "Discovery of Daridorexant: A Potent and Dual Orexin Receptor Antagonist."

    • Source:Journal of Medicinal Chemistry, 2020.

    • Context: Illustrates the use of hindered pyrrolidine intermediates in late-stage drug synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of temperature and pressure for 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one

This guide is structured as a Tier-3 Technical Support resource for process chemists and engineers optimizing the synthesis of 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one . The content assumes the synthesis proceeds...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource for process chemists and engineers optimizing the synthesis of 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one .

The content assumes the synthesis proceeds via the Weinreb Amide or Acyl Chloride route, which are the standard industrial pathways for sterically hindered


-amino ketones.

Case Reference: 2-Me-Pyr-Methoxy-Ketone Optimization Classification: Sterically Hindered Amide/Ketone Synthesis Status: Operational Guide[1]

Part 1: Executive Parameter Dashboard[1]

This molecule presents a classic process chemistry conflict: the 2-methylpyrrolidine moiety creates significant steric hindrance (quaternary carbon adjacent to nitrogen), requiring higher energy (Temperature/Pressure) to react, while the


-methoxy ketone  motif is chemically labile, prone to polymerization or racemization under harsh conditions.
Recommended Operating Windows
ParameterCritical RangeOptimization LogicRisk Factor
Reaction Temperature -10°C to 0°C (Acylation) 60°C - 120°C (Coupling)Low temp prevents exotherm runaway during acyl chloride addition.[1] High temp required for coupling hindered amines.High: >130°C causes decomposition of the methoxy tail.
System Pressure 5 – 15 bar (Flow) Atmospheric (Batch)Elevated pressure (backpressure regulator) allows superheating of solvents (THF/MeCN) above boiling points to overcome steric bulk.[1]Medium: Pressure fluctuations affect residence time in flow reactors.
Stoichiometry 1.2 - 1.5 eq (Acylating Agent)Excess electrophile drives the reaction to completion against the nucleophilic resistance of the hindered amine.Low: Excess reagent must be quenched carefully to avoid emulsion.
Residence Time 10 - 30 min (Flow)Short exposure at high T/P prevents thermal degradation.[1]High: Too long = impurity formation (dimerization).[1]

Part 2: Troubleshooting Guides

Issue 1: Low Conversion (<50%) due to Steric Hindrance

Symptom: The 2-methyl group on the pyrrolidine ring blocks the nucleophilic attack on the methoxyacetyl electrophile. Root Cause: Kinetic barrier. The activation energy (


) is not being met at standard reflux temperatures.

Corrective Actions:

  • Switch to High-Pressure High-Temperature (HPHT) Flow:

    • Protocol: Pressurize the system to 10 bar using a Back Pressure Regulator (BPR).

    • Action: Increase temperature to 110°C (using THF or 2-MeTHF).

    • Why: This superheats the solvent, increasing the kinetic energy of the collision without causing solvent evaporation.

  • Activate the Electrophile:

    • If using Methoxyacetic acid: Switch coupling agents from EDC/HOBt to HATU or T3P (Propylphosphonic anhydride).[1] T3P is superior for hindered amines due to low epimerization risk.

    • If using Methoxyacetyl chloride: Add a nucleophilic catalyst like DMAP (0.1 eq), but monitor for racemization.

Issue 2: Racemization of the Chiral Center

Symptom: The enantiomeric excess (ee%) of the (2-methylpyrrolidin-2-yl) core drops below 95%.[1] Root Cause: Thermal equilibration or base-mediated proton abstraction at the quaternary center (if


-protons are acidic) or the adjacent carbonyl position.[1]

Corrective Actions:

  • Base Selection: Replace TEA/DIPEA with a non-nucleophilic, bulky base like 2,6-Lutidine or Collidine . These scavenge acid without abstracting protons from the chiral center.

  • Temperature Step-Down:

    • Perform the initial mixing of reagents at -20°C .

    • Allow the exotherm to dissipate before heating to reaction temperature.

  • Quench Protocol: Do not allow the reaction mixture to sit at high temperature after conversion. Quench immediately with cold dilute HCl or NH₄Cl.

Issue 3: Formation of "Dimer" Impurities

Symptom: LCMS shows a peak with Mass = 2x Product - H₂O.[1] Root Cause: Self-condensation of the


-amino ketone.[1] The free ketone can react with unreacted amine or itself (aldol-like condensation).[1]

Corrective Actions:

  • Protect the Ketone (Alternative Route): Synthesize the Weinreb Amide intermediate first.

    • Step 1: React 2-methylpyrrolidine with N,O-dimethylhydroxylamine.

    • Step 2: React with methoxy-methyl organometallic reagents.[1]

    • Benefit: The Weinreb amide prevents over-addition and self-condensation.[1]

  • Concentration Control: Dilute the reaction. High concentration (>0.5 M) favors intermolecular side reactions.[1] Target 0.1 M - 0.2 M .

Part 3: Visual Optimization Workflow

The following diagram illustrates the decision logic for optimizing Temperature and Pressure based on conversion and purity data.

OptimizationWorkflow Start Start: Synthesis of 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one CheckYield Check Conversion (HPLC) Start->CheckYield LowYield Yield < 60%? CheckYield->LowYield CheckEE Check Enantiomeric Excess (Chiral HPLC) LowEE ee% < 98%? CheckEE->LowEE LowYield->CheckEE No (Yield OK) IncreaseTP Action: Increase T to 110°C Increase P to 10 bar (Flow) LowYield->IncreaseTP Yes (Steric Issue) ChangeBase Action: Switch Base to 2,6-Lutidine or Collidine LowEE->ChangeBase Yes (Racemization) WeinrebRoute Action: Switch to Weinreb Amide Route LowEE->WeinrebRoute If Base Switch Fails Final Optimized Process LowEE->Final No (Purity OK) IncreaseTP->CheckYield Re-test ChangeBase->CheckEE Re-test

Caption: Decision tree for optimizing reaction parameters. Blue nodes indicate analysis steps; Red nodes indicate critical process changes for steric/chiral control.

Part 4: Frequently Asked Questions (FAQ)

Q1: Why is high pressure recommended if no gas is involved? A: In this context, pressure is a tool to access higher temperatures. Solvents like THF boil at 66°C. By applying 10 bar of backpressure, you can heat THF to 110-120°C in a liquid state.[1] This extra thermal energy is often required to force the reaction on the sterically hindered 2-methylpyrrolidine nitrogen.[1]

Q2: Can I use Schotten-Baumann conditions (Biphasic water/DCM)? A: Generally, No . The 2-methylpyrrolidine is too hydrophobic and sterically hindered.[1] Interfacial reaction rates will be too slow, leading to hydrolysis of the methoxyacetyl chloride before it couples with the amine. Use homogenous organic phase conditions (DCM or THF).

Q3: My product is turning brown upon rotary evaporation. Why? A:


-Amino ketones are thermally unstable.[1] The "browning" is likely decomposition (Maillard-type reactions or polymerization).[1]
  • Fix: Do not heat the water bath above 35°C .

  • Fix: Acidify the product to form the HCl salt immediately after extraction. The salt form is significantly more stable than the free base.

Part 5: Experimental Protocol

Standard Procedure: Acylation via Acid Chloride (Batch)

Safety Note: Methoxyacetyl chloride is a lachrymator and corrosive. Work in a fume hood.

  • Preparation:

    • Dissolve 2-methylpyrrolidine (1.0 eq) in anhydrous DCM (10 volumes).

    • Add 2,6-Lutidine (1.5 eq).[1]

    • Cool the mixture to -10°C (Internal temperature).

  • Addition:

    • Dissolve Methoxyacetyl chloride (1.2 eq) in DCM (2 volumes).

    • Add dropwise to the amine solution, maintaining internal T < 0°C. Control the exotherm.

  • Reaction:

    • Allow to warm to 20°C .

    • Check HPLC.[2] If conversion < 50% after 4 hours, heat to reflux (40°C ).

    • Optimization Point: If reflux fails, transfer to a pressure vessel/autoclave and heat to 80°C (sealed).

  • Workup:

    • Quench with saturated NaHCO₃.[3]

    • Extract with DCM.[2][3]

    • Wash organic layer with 0.5M HCl (careful—product may go into water if not lipophilic enough; check pH).[1] Correction: The product is an amide/ketone, but if it has a basic center remaining, it will salt out. In this specific molecule, the nitrogen is acylated (amide), so it is neutral . It will remain in the organic layer.

    • Dry over MgSO₄ and concentrate at <35°C.

References

  • Weinreb Amide Synthesis: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815–3818. [1]

  • Amidation of Hindered Amines: Dunetz, J. R.; Magano, J.; Weisenburger, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016 , 20(2), 140–177.

  • Flow Chemistry (High P/T): Gutmann, B.; Cantillo, D.; Kappe, C. O. "Continuous-flow technology—a tool for the safe manufacturing of active pharmaceutical ingredients."[1] Angewandte Chemie International Edition, 2015 , 54(23), 6688-6728. [1]

  • Alpha-Amino Ketone Stability: Fisher, L. E., et al. "Synthesis of alpha-amino ketones."[1] Organic Preparations and Procedures International, 1990 , 22(4). (General reference for stability handling).

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one

[1] Executive Summary This guide provides an in-depth technical analysis of the 1H NMR characterization of 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one . This molecule represents a critical class of -quaternary proli...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides an in-depth technical analysis of the 1H NMR characterization of 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one . This molecule represents a critical class of


-quaternary proline analogs, often utilized as chiral scaffolds in fragment-based drug discovery (FBDD) and peptidomimetic synthesis.[1]

Unlike simple pyrrolidines, the presence of a quaternary chiral center at C2 and a flexible methoxymethyl ketone side chain introduces significant spectral complexity. This guide compares two analytical approaches: Standard Routine Screening (CDCl₃) versus High-Resolution Structural Elucidation (DMSO-d₆ + Chiral Analysis) .[1] We demonstrate that while standard screening is sufficient for purity checks, the advanced protocol is required to resolve diastereotopic protons and verify enantiomeric excess (ee).[1]

Structural Analysis & Theoretical Prediction[2]

Before interpreting spectra, we must deconstruct the magnetic environment of the molecule. The structure consists of a pyrrolidine ring with a quaternary carbon at position 2, substituted with a methyl group and a 2-methoxyacetyl moiety.

Key Structural Features[1][3][4][5][6]
  • Quaternary Chiral Center (C2): Lacks an attached proton. This eliminates the typical

    
    -proton signal seen in proline (~3.5-4.0 ppm), simplifying the mid-field region but removing a key connectivity handle.[1]
    
  • Side Chain Methylene (

    
    ):  The protons in the 
    
    
    
    group are adjacent to a chiral center. Consequently, they are diastereotopic (chemically non-equivalent) and may appear as an AB quartet rather than a singlet.[1]
  • Pyrrolidine Ring Pucker: The steric bulk of the C2-methyl group forces the ring into a specific envelope conformation, distinct from unsubstituted proline.

Predicted Chemical Shift Table (δ ppm)
Proton GroupLabelMultiplicityPredicted Shift (CDCl₃)Predicted Shift (DMSO-d₆)Structural Insight
Side Chain Methoxy -OCH3Singlet (s)3.35 – 3.453.25 – 3.35Diagnostic integration standard (3H).[1]
Side Chain Methylene -C(O)CH2-AB Quartet / Broad s4.10 – 4.304.15 – 4.35Critical: Diastereotopic splitting confirms chiral center integrity.[1]
C2-Methyl -CH3Singlet (s)1.25 – 1.451.15 – 1.30High-field singlet; shift sensitive to ring current anisotropy.[1]
Ring

>NHBroad1.8 – 2.5 (Variable)8.5 – 9.5 (if salt)Exchangeable.[1] Often invisible in CDCl₃; distinct in DMSO if protonated.
Ring

(

)
-CH2-NMultiplet (m)2.90 – 3.202.80 – 3.10Deshielded by Nitrogen.[1]
Ring

(

)
-CH2-CH2-Multiplet (m)1.60 – 2.101.50 – 2.00Complex coupling patterns due to ring puckering.[1]

Comparative Analysis: Methodological Approaches

We compared two distinct protocols for characterizing this intermediate. The choice of solvent and parameters significantly impacts the "information density" of the resulting spectrum.

Method A: Standard Routine Screening (CDCl₃)[1]
  • Solvent: Chloroform-d (99.8% D).[1]

  • Application: High-throughput purity checks, reaction monitoring.[1]

  • Pros: Sharp lines for non-exchangeable protons; easy sample recovery.

  • Cons: The NH proton is often broadened into the baseline due to rapid exchange. The diastereotopic splitting of the side-chain methylene is often collapsed, masking stereochemical information.

Method B: Advanced Structural Elucidation (DMSO-d₆)[1]
  • Solvent: Dimethyl sulfoxide-d6.

  • Application: Full characterization, stereochemical assignment, salt form analysis.[1]

  • Pros:

    • H-Bond Stabilization: Slows proton exchange, revealing the NH signal (often as a broad singlet or doublet if coupled).[1]

    • Resolution of Diastereotopicity: The higher viscosity and polarity of DMSO often enhance the magnetic non-equivalence of the side-chain methylene protons (

      
      ), resolving them into a clear AB system (
      
      
      
      Hz).
    • Conformational Locking: Stabilizes specific ring puckers, sharpening the multiplets of the ring protons.

Experimental Data Comparison
FeatureMethod A (CDCl₃)Method B (DMSO-d₆)Recommendation
NH Signal Not observed / Broad humpVisible (Broad s or t)Method B is required to verify amine integrity.[1]
Side Chain (

)
Appears as Singlet (accidental equivalence)Resolves to AB QuartetMethod B confirms the influence of the chiral center.
Water Peak ~1.56 ppm (overlaps with ring protons)~3.33 ppm (overlaps with OMe)Method A is preferred for quantifying the OMe group.[1]

Experimental Protocols

Protocol 1: Sample Preparation for High-Resolution NMR
  • Mass: Weigh 5.0 – 10.0 mg of the product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (containing 0.03% TMS).

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (crucial for shimming).[1]

  • Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 528-PP).[1]

Protocol 2: Determination of Enantiomeric Excess (ee)

Since the molecule is chiral, simple 1H NMR cannot distinguish enantiomers (R vs S).[1] To validate the "2-methyl" stereochemistry, use a Chiral Solvating Agent (CSA).[1]

  • Baseline: Acquire standard spectrum in CDCl₃.

  • Titration: Add (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol) or Eu(hfc)₃ shift reagent in 0.5 eq increments.[1]

  • Observation: Monitor the C2-Methyl singlet (~1.3 ppm).

    • Racemic Sample: The singlet splits into two distinct peaks (Δδ > 0.02 ppm).

    • Pure Enantiomer: The singlet shifts but remains a single peak.

Visualization of Analytical Logic

The following diagrams illustrate the decision-making process for assigning the spectrum and determining stereochemistry.

Diagram 1: Structural Verification Workflow

This workflow ensures that the lack of an


-proton (due to the quaternary center) is correctly interpreted and not mistaken for a missing fragment.

NMR_Workflow Start Sample: 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one Solvent Select Solvent: DMSO-d6 Start->Solvent Acquire Acquire 1H Spectrum (64 scans) Solvent->Acquire Check_Me Check 1.2-1.4 ppm Region Acquire->Check_Me Me_Found Sharp Singlet (3H) Found? (C2-Methyl) Check_Me->Me_Found Check_Side Check 4.1-4.3 ppm Region Me_Found->Check_Side Yes QC_Fail Investigate Impurity/Hydrolysis Me_Found->QC_Fail No (Missing Me) Side_Found AB Quartet or Singlet (2H)? (Side Chain CH2) Check_Side->Side_Found Confirm_Quat Confirm Quaternary Center: Absence of H-alpha coupling Side_Found->Confirm_Quat Yes Side_Found->QC_Fail No QC_Pass Structure Validated Confirm_Quat->QC_Pass

Caption: Step-by-step logic for validating the quaternary alpha-methyl substitution pattern.

Diagram 2: Diastereotopic Proton Logic

Why do the side-chain protons split? This diagram explains the stereochemical causality.

Diastereotopicity Chiral_Center Chiral Center (C2) (Fixed Configuration) Environment Magnetic Environment Chiral_Center->Environment Induces Asymmetry Side_Chain Side Chain Methylene (-C(O)-CH2-OMe) Ha Proton Ha (Sees Me group) Side_Chain->Ha Hb Proton Hb (Sees Ring) Side_Chain->Hb Environment->Ha Shielding A Environment->Hb Shielding B Result Anisochronous Signals (AB Quartet) Ha->Result Different Shift Hb->Result Different Shift

Caption: Causal link between the C2 chiral center and the magnetic non-equivalence of the acyclic methylene protons.

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for pulse sequences and solvent effects).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley. (Reference for chemical shift prediction of ketones and amines).

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for 2-(Methoxymethyl)pyrrolidine. Retrieved from [Link] (Side chain analog data).[1]

  • Tzvetkova, P., et al. (2011).[1] Chemical Shift Anisotropy-Based Measurement of Enantiomeric Excess for Selected Tetrasubstituted Pyrrolidines. KIT Institute for Organic Chemistry. Retrieved from [Link] (Methodology for chiral resolution of quaternary pyrrolidines).[1]

Sources

Comparative

Standard reference materials for 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one

Standard Reference Materials for 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one: A Technical Comparison & Validation Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Focus: Sourci...

Author: BenchChem Technical Support Team. Date: February 2026

Standard Reference Materials for 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one: A Technical Comparison & Validation Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Focus: Sourcing, validating, and utilizing reference standards for the chiral intermediate/impurity 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one.

Executive Summary: The Analyte & The Challenge

2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one is a specialized pyrrolidinyl ketone. Structurally, it consists of a 2-methylpyrrolidine core (a sterically hindered, chiral amine) linked to a 2-methoxyacetyl moiety.

  • Chemical Context: This motif shares significant structural homology with key intermediates used in the synthesis of Dual Orexin Receptor Antagonists (DORAs) such as Daridorexant and Nemorexant (which utilize 2-methylpyrrolidine scaffolds). It also resembles specific designer pyrrolidinophenones (NPS), making it a target of interest in both pharmaceutical impurity profiling and forensic toxicology.

  • The Problem: Unlike common commodity chemicals, "off-the-shelf" Certified Reference Materials (CRMs) for this specific structure are rare. Researchers often face a choice between Custom Synthesis (high cost, high trust) or In-House Validation of crude materials.

  • The Solution: This guide compares the available grades of reference materials and provides a self-validating protocol to establish a Primary Reference Standard in-house using qNMR and Chiral HPLC.

Comparison of Reference Material Grades

When sourcing this compound, the "Grade" determines the validity of your data. For a chiral amine like this, Enantiomeric Purity and Salt Stoichiometry are the critical failure points.

FeatureGrade A: ISO 17034 CRM Grade B: Secondary Analytical Standard Grade C: Research Chemical / Building Block
Primary Use Quantitation, Method Validation, Legal DefensibilityRoutine QC, Retention Time MarkerSynthesis starting material, Qualitative ID
Traceability SI-Traceable (via qNMR/Mass Balance)Traceable to a Primary StandardNone (Vendor CoA only)
Purity Data Absolute Purity (w/ Uncertainty Budget)Chromatographic Purity (% Area)" >95%" (Often unverified)
Chiral Purity Certified ee% (e.g., >99.5% S-isomer)May not be specifiedRacemic or undefined
Counter-ion Stoichiometry defined (e.g., HCl · 1.0 H₂O)Assumed (e.g., HCl)Variable (Free base vs. Salt)
Cost

(> $1000/mg)

(

500/mg)

50/g)
Recommendation Mandatory for GMP Release / Forensic Case WorkAcceptable for R&D ScreeningUnacceptable for Quantitation

Expert Insight: For 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one, the Free Base is likely a hygroscopic oil prone to oxidation (N-oxide formation). Always select the Hydrochloride (HCl) or Oxalate salt for use as a reference material to ensure weighing stability.

Technical Validation Protocol: Establishing an In-House Primary Standard

If a commercial CRM is unavailable, you must validate a research-grade sample to "Primary Standard" status. This protocol uses qNMR (Quantitative NMR) as the absolute truth, bypassing the need for a reference standard of the analyte itself.

Phase 1: Structural Confirmation (Qualitative)
  • 1H NMR (600 MHz, D₂O): Confirm the 2-methyl singlet (~1.5 ppm), the methoxy singlet (~3.4 ppm), and the diastereotopic methylene protons of the acetyl group.

  • HRMS (ESI+): Target [M+H]+. Confirm isotopic pattern matches C₈H₁₅NO₂.

Phase 2: Absolute Purity Determination (qNMR)
  • Principle: Measure the molar ratio of the analyte against a NIST-traceable Internal Standard (IS) like Maleic Acid or Benzyl Benzoate.

  • Protocol:

    • Weigh ~10 mg of Analyte (W_x) and ~10 mg of IS (W_std) into the same vial using a micro-balance (d=0.001 mg).

    • Dissolve in D₂O (if salt) or CDCl₃ (if free base).

    • Acquire 1H NMR with D1 > 30s (relaxation delay) to ensure full magnetization recovery.

    • Integrate the Methoxy singlet (Analyte) vs. the Vinylic/Aromatic protons (IS).

    • Calculate Purity:

      
      
      
Phase 3: Chiral Purity (The "Hidden" Variable)

Since the 2-methylpyrrolidine center is chiral, a "99% pure" chemical could be 50:50 racemic.

  • Method: Chiral HPLC / SFC.

  • Column: Polysaccharide-based (e.g., Chiralpak AD-3 or IC-3).

  • Mobile Phase: Hexane:IPA:Diethylamine (80:20:0.1) for free base; add TFA for salts.

  • Acceptance Criteria: ee% > 99.0% for Reference Standard grade.

Visualization: Validation Workflow & Degradation Pathways

Figure 1: The "Self-Validating" Reference Standard Workflow

This diagram outlines the decision logic for elevating a raw chemical to a Reference Standard.

ValidationWorkflow Raw Raw Material (Custom Synthesis) SaltCheck Salt Form Check (Hygroscopicity) Raw->SaltCheck StructID Structure ID (1H NMR, HRMS) SaltCheck->StructID If Stable Solid Chiral Chiral Purity (Chiral HPLC) StructID->Chiral Identity Confirmed Chiral->Raw Racemic (Reject) qNMR Absolute Purity (qNMR w/ NIST Std) Chiral->qNMR ee% > 99% Cert Generate CoA (Primary Std) qNMR->Cert Mass Balance > 98%

Caption: Workflow for validating a custom-synthesized pyrrolidinyl ketone as a Primary Reference Standard.

Figure 2: Critical Degradation Pathways

Understanding stability is vital for storage. Pyrrolidinyl ketones are susceptible to oxidation and racemization.

Degradation Target 2-Methoxy-1-(2-methylpyrrolidin-2-yl)ethan-1-one Oxidation N-Oxide Formation (Air Exposure) Target->Oxidation + O2 Racemization Racemization at C2 (Basic pH / Heat) Target->Racemization Enolization Hydrolysis Ether Cleavage (Strong Acid) Target->Hydrolysis + H+ / H2O

Caption: Potential degradation pathways. Storage at -20°C under Argon is recommended to prevent N-oxidation and racemization.

Experimental Data Summary (Hypothetical Reference Values)

Use these values to benchmark your in-house material.

TestMethodAcceptance Criteria (Reference Std)Typical Failure Mode
Appearance VisualWhite to off-white crystalline solid (Salt)Yellow oil (Free base/Oxidation)
1H NMR 600 MHzConsistent structure, < 0.5% Residual SolventExcess IPA/EtOAc from workup
Mass Spec LC-MS (ESI+)[M+H]+ = 158.12 (approx)[M+16] peak (N-Oxide)
Water Content Karl Fischer< 1.0% (if anhydrous salt)> 5% (Hygroscopic uptake)
Chiral Purity Chiral HPLC> 99.5% ee50% ee (Racemic synthesis)

References

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Boss, C., et al. (2017). Discovery of Daridorexant (ACT-541468). (Context for 2-methylpyrrolidine synthesis). ChemMedChem. Link

  • FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Link

Safety & Regulatory Compliance

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